4beta-Hydroxycholesterol

Pharmacokinetics CYP3A Biomarker Elimination Half-Life

Non-invasive CYP3A phenotyping in longitudinal clinical studies requires a stable, endogenous biomarker-conventional probe drugs like midazolam demand timed administration and fail to capture integrated enzyme activity over weeks. 4β-Hydroxycholesterol (4β-HC) is the only validated circulating oxysterol whose levels are driven almost exclusively by CYP3A4/5 activity, with negligible autoxidation interference. • ~17-day elimination half-life enables robust, single-sample assessment of hepatic CYP3A induction/inhibition over weeks [Local Evidence]. • Quantifiable from as little as 5 μL plasma in banked samples, supporting retrospective pharmacogenomic cohort analysis [Local Evidence]. • Supplied ≥98% purity (HPLC); stable at -20°C; global shipping with full analytical documentation.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
CAS No. 17320-10-4
Cat. No. B028690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4beta-Hydroxycholesterol
CAS17320-10-4
Synonyms(3β,4β)-Cholest-5-ene-3,4-diol;  Cholest-5-ene-3β,4β-diol;  3β,4β-Dihydroxycholest-5-ene;  cis-3,4-Dihydroxy-5-cholestene;  cis-5-Cholestene-3,4-diol; 
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
InChIInChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1
InChIKeyCZDKQKOAHAICSF-JSAMMMMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

4β-Hydroxycholesterol: An Endogenous CYP3A Biomarker


4beta-Hydroxycholesterol (4β-HC, CAS 17320-10-4) is an oxysterol metabolite of cholesterol formed primarily by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes [1]. It is a major oxysterol in human circulation and serves as an established endogenous biomarker for assessing hepatic CYP3A activity, a critical factor in predicting drug-drug interactions (DDIs) [2]. 4β-HC exhibits an exceptionally long elimination half-life (approximately 17 days in humans), which confers stable plasma concentrations over time and makes it uniquely suited for longitudinal studies of enzyme activity [3].

Workflow
Longitudinal CYP3A activity monitoring in human plasma
Selection Logic
Endogenous biomarker with stable time-integrated signal
Method Context
LC-MS/MS quantification; derivatization-free options available
Sample Type
Human plasma; low-volume protocols (5 μL) support biobank studies

4β-Hydroxycholesterol: Irreplaceable in CYP3A Phenotyping


Substituting 4β-HC with other oxysterols (e.g., 4α-Hydroxycholesterol, 27-Hydroxycholesterol) or conventional probe drugs (e.g., midazolam) fails to recapitulate its unique analytical and biological properties. 4β-HC is the only widely validated oxysterol whose circulating levels are almost exclusively driven by CYP3A4/5 activity, with minimal contribution from autoxidation, unlike its 4α-isomer [1]. Furthermore, its extremely long half-life of ~17 days provides a stable, integrated measure of CYP3A activity over weeks, in stark contrast to the short half-lives of other oxysterols (0.5-14 hours) [2] and the acute, point-in-time measurements required for exogenous probe drugs like midazolam [3]. This stability enables robust, non-invasive, long-term monitoring of enzyme induction or inhibition, a task for which other compounds are analytically or pharmacologically unsuitable.

Isomer mismatch
4α-Hydroxycholesterol levels are influenced by autoxidation; substituting with the 4α-isomer introduces non-CYP3A signal.
Half-life gap
Short-lived oxysterols (e.g., 7α-HC, 27-HC) cannot provide a stable, weeks-long CYP3A activity integration.
Probe-drug limitations
Exogenous probes like midazolam require timed sampling and do not reflect cumulative enzyme induction over weeks.

4β-Hydroxycholesterol: Comparative Performance Evidence


Plasma Half-Life vs. Other Oxysterols

4β-Hydroxycholesterol demonstrates a dramatically longer elimination half-life compared to other major oxysterols in humans, enabling its use as a stable, time-integrated biomarker. This is a critical differentiating feature for studies where acute, fluctuating measures are not informative [1].

Plasma Half-Life
Cross-study comparable
4β-HC ~17 days Other oxysterols: 0.5–14 h
Supports stable, time-integrated CYP3A biomarker use
Reported from in vivo human pharmacokinetic studies; long half-life reduces sampling burden
Pharmacokinetics CYP3A Biomarker Elimination Half-Life

Metabolic Stability in Primary Hepatocytes

The metabolic clearance of 4β-Hydroxycholesterol in primary human hepatocytes is significantly slower than that of 7α-Hydroxycholesterol, explaining its prolonged in vivo half-life and high plasma concentrations [1]. This inherent stability is a unique property not shared by other structurally similar oxysterols.

Metabolic Stability
Head-to-head
Much slower catabolism than 7α-HC
Explains higher circulating concentrations and reliable detection
Primary human hepatocyte data; qualitatively slower conversion to acidic products
Hepatic Metabolism Oxysterol Catabolism In Vitro Stability

CYP3A Induction Sensitivity

4β-HC plasma levels exhibit a robust and quantifiable increase in response to treatment with strong CYP3A inducers, demonstrating its utility as a sensitive in vivo biomarker for predicting clinically significant DDIs. A validated physiologically based pharmacokinetic (PBPK) model has accurately recapitulated these increases across multiple independent studies [1].

Induction Sensitivity
Cross-study comparable
~10- to 20-fold increase after strong inducers
Supports CYP3A induction assessment in DDI studies
Baseline ~10–60 ng/mL; post-induction ~100–600 ng/mL; PBPK model validated
Drug-Drug Interaction CYP3A Induction Pharmacokinetic Modeling

LCAT-Independent Esterification

The fatty acid (FA) esterification of 4β-HC in human plasma proceeds largely independently of the enzyme lecithin-cholesterol acyltransferase (LCAT), a key differentiating feature from other major oxysterols like 7α-hydroxycholesterol, 24(S)-hydroxycholesterol, and 27-hydroxycholesterol [1]. This unique pathway may influence its distribution and stability in plasma.

LCAT Independence
Head-to-head
FA-esterification largely independent of LCAT
Reduces inter-individual variability in plasma transport
Observed in LCAT-deficient human plasma; comparator oxysterols are LCAT-dependent
Lipoprotein Metabolism Oxysterol Esterification LCAT

Colorectal Adenoma Risk: 4β-HC vs. 27-Hydroxycholesterol

In a large cohort study, circulating levels of 4β-hydroxycholesterol and 27-hydroxycholesterol (27-OHC) showed opposite associations with the risk of colorectal adenomas, a precursor to colorectal cancer. While 27-OHC is a known risk factor, higher 4β-HC levels were associated with a lower risk [1].

Adenoma Risk
Head-to-head
4β-HC RR 0.84 (0.71–0.99) 27-HC RR 1.26 (0.98–1.62)
Reported lower colorectal adenoma risk association vs. 27-HC
Nested case-control study; LC-MS plasma quantification; research context only
Cancer Prevention Oxysterol Biomarker Colorectal Adenoma

Derivatization-Free LC-MS/MS Assay

A recent, fully validated LC-MS/MS method for 4β-HC analysis in human plasma eliminates the need for a derivatization step, which is commonly required for other oxysterols to achieve sufficient sensitivity. This simplification increases assay robustness, reduces sample preparation time, and improves chromatographic performance [1].

Bioanalysis LC-MS/MS Method Validation

4β-Hydroxycholesterol: Key Applications in Drug Development


CYP3A Induction Assessment in Phase I Trials

In early-phase clinical development, 4β-HC serves as an ideal non-invasive biomarker to quantify the CYP3A induction liability of a new molecular entity (NME) over weeks. Its 17-day half-life [1] ensures stable, integrated measurements, making it superior to probe drugs like midazolam for capturing the full temporal dynamics of enzyme induction. The validated PBPK framework allows for quantitative prediction of DDI risk from 4β-HC data [2].

Population-Level CYP3A Activity Studies

For studies requiring a single, stable snapshot of CYP3A activity in large populations (e.g., pharmacogenomic studies, epidemiological cohorts), 4β-HC is uniquely suited. Its independence from LCAT for esterification [3] reduces confounding variability, and its plasma levels can be reliably quantified from small volumes (e.g., 5 μL [4]) in banked samples. This enables retrospective analysis of CYP3A activity in cohorts where probe drug administration is impractical.

Hepatic CYP3A Monitoring in Special Populations

4β-HC can be used to non-invasively monitor changes in hepatic CYP3A function in vulnerable populations where administering an exogenous probe drug is contraindicated or logistically challenging. This includes patients with hepatic impairment (e.g., cirrhosis [5]), pregnant women, or pediatric populations. The baseline sex- and genotype-related differences in 4β-HC levels are well-characterized [6], providing a solid reference for interpreting changes.

Oxysterol Roles in Colorectal Carcinogenesis

Given its novel and unique association with a lower risk of colorectal adenomas, which is opposite to the risk profile of 27-hydroxycholesterol [7], 4β-HC is a priority research tool for laboratories studying the differential roles of oxysterols in intestinal biology and cancer. Its use as an analytical standard is essential for quantifying these opposing effects in mechanistic studies.

Application
Selection Property
Validation Focus
CYP3A induction assessment
Non-invasive longitudinal biomarker
PBPK model-based DDI prediction
Population-level CYP3A studies
Low sample volume; LCAT-independent stability
Retrospective cohort analysis
Special-population monitoring
Endogenous biomarker; non-invasive
Hepatic function correlation in vulnerable groups
Colorectal carcinogenesis research
Opposing risk association vs. 27-HC
Oxysterol pathway mechanistic studies

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36 linked technical documents
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